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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Mechanism of Action of 2-(3-Methylphenoxy)-N-Phenylacetamide Derivatives in Osteoclastogenesis Inhibition

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary Pathological bone loss, characteristic of conditions such as postmeno...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

Pathological bone loss, characteristic of conditions such as postmenopausal osteoporosis and rheumatoid arthritis, is fundamentally driven by hyperactive osteoclasts. Recent high-throughput screening efforts have identified the 2-(3-methylphenoxy)-N-phenylacetamide scaffold—most notably its derivative NAPMA (N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide)—as a potent, non-cytotoxic inhibitor of osteoclast differentiation.

As a Senior Application Scientist, I have structured this whitepaper to dissect the precise mechanism of action of this chemical class. We will explore how it disrupts the RANKL/RANK signaling axis, provide quantitative biomarker data, and outline self-validating experimental protocols essential for preclinical profiling.

The RANKL/RANK Axis and Pharmacological Intervention

Osteoclasts are specialized, multinucleated cells derived from the monocyte/macrophage lineage. Their differentiation is strictly governed by two cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).

The binding of RANKL to its receptor, RANK, on the surface of bone marrow-derived macrophages (BMMs) recruits the adaptor protein TRAF6. This recruitment initiates a signaling cascade involving Mitogen-Activated Protein Kinases (MAPKs) and NF-κB, which ultimately drives the expression of the AP-1 transcription factor component, c-Fos . Together, these pathways induce the expression and auto-amplification of NFATc1 (Nuclear factor of activated T-cells, cytoplasmic 1), universally recognized as the master transcriptional switch for osteoclastogenesis ().

The 2-(3-methylphenoxy)-N-phenylacetamide scaffold acts as an upstream interceptor in this pathway, preventing the phenotypic and functional maturation of osteoclasts without inducing cytotoxicity in the precursor cells or affecting osteoblast activity ().

Mechanistic Pathway: Disruption of Transcriptional Networks

The primary mechanism of action for this compound class involves the profound suppression of RANKL-induced transcriptional networks. By inhibiting the early-stage induction of c-Fos, the compound starves the cell of the necessary AP-1 complex required to activate the Nfatc1 promoter.

Consequently, the downstream osteoclast-specific genes required for cell fusion and bone matrix degradation are severely downregulated. This includes DC-STAMP (essential for the fusion of mononuclear precursors into multinucleated cells), Cathepsin K (a protease that degrades collagen type I), and MMP-9 (a matrix metalloproteinase).

G RANKL RANKL RANK RANK Receptor RANKL->RANK Binds TRAF6 TRAF6 Recruitment RANK->TRAF6 Activates Compound 2-(3-methylphenoxy)- N-phenylacetamide cFos c-Fos Expression (Downregulated) Compound->cFos Inhibits NFATc1 NFATc1 Activation (Master Regulator) Compound->NFATc1 Inhibits TRAF6->cFos MAPKs/NF-κB cFos->NFATc1 Induces Genes Osteoclast-Specific Genes (TRAP, Cathepsin K, DC-STAMP) NFATc1->Genes Transcribes Fusion Osteoclast Fusion & Bone Resorption Genes->Fusion Drives

Fig 1: RANKL-mediated osteoclastogenesis pathway and inhibitory nodes targeted by the compound.

Quantitative Biomarker Modulation

The efficacy of the 2-(3-methylphenoxy)-N-phenylacetamide scaffold is measured by its ability to modulate key biomarkers. The table below synthesizes the quantitative effects observed during in vitro profiling.

Table 1: Effects of the Scaffold on Osteoclastogenesis Markers

BiomarkerBiological Function in OsteoclastsEffect of 2-(3-methylphenoxy)-N-phenylacetamide
NFATc1 Master transcription factor for osteoclastogenesisSignificant dose-dependent downregulation (mRNA & protein)
c-Fos AP-1 family transcription factor; induces NFATc1Early-stage suppression of expression
Cathepsin K Protease responsible for degrading bone collagenMarked reduction, impairing bone matrix degradation
DC-STAMP Transmembrane protein critical for cell fusionDownregulated, preventing multinucleated cell formation
MMP-9 Matrix metalloproteinase for matrix remodelingDecreased transcript and protein levels
TRAP (Acp5) Phenotypic enzyme marker for mature osteoclastsSuppressed activity and expression

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They are the industry standard for evaluating RANKL signaling inhibitors ().

In Vitro Osteoclast Differentiation and TRAP Staining Protocol

Causality & Rationale: We utilize primary bone marrow-derived macrophages (BMMs) extracted from murine tibiae/femurs rather than immortalized cell lines (e.g., RAW264.7). Immortalized lines often exhibit genetic drift and basal activation of NF-κB, which can skew the pharmacological assessment of RANKL inhibitors. M-CSF is supplemented to ensure the survival of the monocyte lineage, while RANKL is the obligate differentiation factor. TRAP (Tartrate-Resistant Acid Phosphatase) is utilized as the terminal phenotypic readout because its promoter is directly regulated by NFATc1.

Step-by-Step Workflow:

  • Isolation: Flush bone marrow cells from the tibiae and femurs of 6-week-old male mice.

  • Pre-culture: Culture cells in α-MEM containing 10% FBS and 30 ng/mL M-CSF for 3 days to generate adherent BMMs.

  • Differentiation: Seed BMMs (1 × 10⁴ cells/well) in a 96-well plate. Treat with 30 ng/mL M-CSF, 100 ng/mL RANKL, and varying concentrations of the test compound (e.g., 0, 5, 10, 20 μM).

  • Incubation: Culture for 4 days, replacing the media and compound every 48 hours.

  • Fixation & Staining: Fix cells with 3.7% formalin for 10 minutes, permeabilize with 0.1% Triton X-100, and stain using a leukocyte acid phosphatase (TRAP) kit.

  • Quantification: Count TRAP-positive multinucleated cells (≥3 nuclei) under a light microscope.

Validation Checkpoint: The assay is self-validating if the negative control (M-CSF only) yields zero multinucleated TRAP+ cells, confirming no spontaneous differentiation. The positive control (M-CSF + RANKL + Vehicle) must yield robust, large multinucleated TRAP+ cells. This internal control confirms that any reduction in the treatment group is solely attributable to the compound's pharmacological action.

Functional Bone Resorption Pit Assay

Causality & Rationale: Phenotypic differentiation (evidenced by TRAP staining) does not strictly guarantee functional resorptive capacity. To validate that the compound impairs actual bone degradation, primary osteoclasts are cultured on bovine bone slices. The hydroxyapatite/collagen matrix of bovine bone provides a physiologically accurate substrate, ensuring that the observed inhibition of actin ring formation directly correlates with a failure to form the functional sealing zone required for Cathepsin K secretion.

Step-by-Step Workflow:

  • Preparation: Place sterile bovine bone slices in a 96-well plate.

  • Seeding: Seed mature osteoclasts (pre-differentiated for 3 days) onto the bone slices.

  • Treatment: Add the test compound at therapeutic concentrations alongside M-CSF and RANKL.

  • Incubation: Cultivate for an additional 48 to 72 hours.

  • Analysis: Remove cells via mechanical agitation and sodium hypochlorite treatment. Stain the bone slices with hematoxylin or use a fluorometric plate reader to measure released collagen fragments.

  • Actin Ring Visualization: In a parallel set, stain intact cells on the bone slice with rhodamine-phalloidin to visualize the F-actin sealing zones.

Validation Checkpoint: The presence of continuous, unbroken actin rings in the vehicle control validates the functional maturity of the osteoclasts. The assay is considered valid only if the vehicle control exhibits distinct, measurable resorption pits under scanning electron microscopy or fluorescence quantification.

In Vivo Translation: Ovariectomy (OVX) Model

The ultimate validation of the 2-(3-methylphenoxy)-N-phenylacetamide scaffold's mechanism of action is its efficacy in vivo. The ovariectomy (OVX) mouse model is the gold standard for simulating estrogen-deficiency-induced osteoporosis, a condition characterized by hyperactive RANKL signaling. Administration of the compound effectively rescues bone microarchitecture.

Table 2: In Vivo Micro-CT Efficacy (OVX Model)

Micro-CT ParameterPhysiological SignificanceOVX Model (Vehicle)OVX + Compound Treatment
Bone Mineral Density (BMD) Overall bone mass and structural integritySeverely decreasedSignificantly restored
Bone Volume Fraction (BV/TV) Ratio of bone volume to total tissue volumeReducedPreserved near sham levels
Trabecular Number (Tb.N) Density of the trabecular networkDecreasedMaintained
Trabecular Separation (Tb.Sp) Space between trabeculae (porosity)IncreasedSignificantly reduced

Conclusion

The 2-(3-methylphenoxy)-N-phenylacetamide scaffold represents a highly targeted, mechanistically sound approach to inhibiting osteoclastogenesis. By specifically uncoupling the RANKL-induced signaling cascade at the level of c-Fos and NFATc1, it prevents the transcription of critical fusion and resorption genes. Supported by rigorous, self-validating in vitro models and robust in vivo efficacy, this chemical class holds significant promise for the development of next-generation anti-resorptive therapeutics.

References

  • Lee, J., Ahn, S. H., Chen, Z., Kang, S., Choi, D. K., Moon, C., Min, S. H., Park, B. J., & Lee, T. H. (2020). "N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA) Inhibits Osteoclast Differentiation and Protects against Ovariectomy-Induced Osteoporosis." Molecules.[Link]

  • Kim, J. H., & Kim, N. (2014). "Regulation of NFATc1 in Osteoclast Differentiation." Journal of Bone Metabolism.[Link]

  • Park, J. H., Lee, N. K., & Lee, S. Y. (2017). "Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation." Molecules and Cells.[Link]

Exploratory

Preclinical Toxicity Evaluation of 2-(3-methylphenoxy)-N-phenylacetamide: A Methodological Framework

Executive Summary The development of novel aryloxyacetamides, such as 2-(3-methylphenoxy)-N-phenylacetamide , presents a compelling avenue for medicinal chemistry, particularly in the design of neuroactive and anti-infla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel aryloxyacetamides, such as 2-(3-methylphenoxy)-N-phenylacetamide , presents a compelling avenue for medicinal chemistry, particularly in the design of neuroactive and anti-inflammatory agents. However, transitioning this compound from discovery to an Investigational New Drug (IND) requires a rigorous, causally-driven safety evaluation. This whitepaper outlines a comprehensive preliminary toxicity framework, ensuring all data generated aligns with the guidelines[1].

Structural Rationale and Toxicological Causality

The architectural core of 2-(3-methylphenoxy)-N-phenylacetamide dictates its pharmacokinetic and toxicological liabilities:

  • Lipophilicity & Permeability: The 3-methylphenoxy group significantly increases the molecule's partition coefficient (LogP), driving cellular permeability and potential blood-brain barrier (BBB) penetration. Causally, this high lipophilicity increases the burden on hepatic clearance mechanisms.

  • Metabolic Bioactivation: The N-phenylacetamide moiety is a known structural alert. Analogous to acetaminophen, N-phenylacetamides are susceptible to cytochrome P450 (CYP)-mediated N-hydroxylation. This pathway can generate reactive electrophilic intermediates (e.g., quinone imines) that deplete intracellular glutathione (GSH) and covalently bind to hepatic macromolecules, leading to fulminant hepatotoxicity.

Consequently, our experimental design heavily prioritizes in vitro hepatic models and in vivo liver function endpoints.

G A 2-(3-methylphenoxy)-N-phenylacetamide Candidate Selection B In Silico & Physicochemical Profiling A->B C In Vitro Cytotoxicity (MTT, HepG2, PBMC) B->C D Genotoxicity (Ames, Micronucleus) B->D E In Vivo Acute Toxicity (OECD 420) C->E D->E F 28-Day Repeated Dose (OECD 407/408) E->F G NOAEL Determination & Go/No-Go Decision F->G

Fig 1. Tiered preclinical toxicity screening workflow for novel acetamide derivatives.

Tier 1: In Vitro Cytotoxicity (Self-Validating Methodology)

To assess foundational cellular toxicity, we utilize the[2]. HepG2 (human hepatocellular carcinoma) cells are selected over non-hepatic lines to capture potential CYP-mediated cytotoxicity.

Self-Validating Protocol: HepG2 MTT Assay

This protocol is engineered as a self-validating system. It incorporates a vehicle control to establish a 100% viability baseline, a positive control (10 µM Doxorubicin) to verify assay sensitivity, and cell-free blanks to eliminate optical artifacts caused by the test compound's intrinsic absorbance.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HepG2 cells at 80% confluence. Seed at a density of 1×104 cells/well in a 96-well flat-bottom microplate using 100 µL of DMEM (10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion[2].

  • Compound Preparation: Dissolve 2-(3-methylphenoxy)-N-phenylacetamide in sterile DMSO (10 mM stock). Prepare serial dilutions in culture media (0.1 µM to 100 µM). Critical Causality: Final DMSO concentration must remain ≤0.5% to prevent solvent-induced membrane lysis, which would confound toxicity data.

  • Treatment: Aspirate seeding media and apply 100 µL of treatment media, vehicle control (0.5% DMSO), and positive control. Incubate for 48 hours.

  • Formazan Conversion: Remove treatment media. Add 100 µL of fresh media containing 0.5 mg/mL MTT. Incubate in the dark for 3-4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan via mitochondrial dehydrogenases[2].

  • Solubilization & Quantification: Carefully aspirate the MTT solution. Add 100 µL of pure DMSO to solubilize the formazan crystals. Agitate on an orbital shaker for 15 minutes. Measure absorbance at 570 nm (reference 630 nm).

  • Validation & Analysis: Calculate relative viability: %Viability=[(Atest​−Ablank​)/(Avehicle​−Ablank​)]×100 . Extrapolate the IC₅₀ using non-linear regression.

Tier 2: In Vivo Preliminary Toxicity & Bioactivation

Following in vitro evaluation, in vivo studies in Sprague-Dawley rats are initiated to determine systemic exposure limits, guided by [3].

Subacute Toxicity (Adapted OECD 408)

A 28-day repeated dose oral toxicity study is conducted to establish the No-Observed-Adverse-Effect-Level (NOAEL)[4].

  • Causality of Endpoints: Because the N-phenylacetamide core is prone to bioactivation, clinical chemistry panels must heavily weight hepatic markers (ALT, AST, Total Bilirubin) and renal clearance markers (BUN, Creatinine). Histopathology focuses on centrilobular hepatic necrosis, the hallmark of reactive intermediate accumulation.

G A 2-(3-methylphenoxy)- N-phenylacetamide B CYP450 Oxidation (Liver Microsomes) A->B C N-hydroxylation (Reactive Intermediate) B->C CYP3A4/2D6 D Ring Hydroxylation (Phenolic Metabolites) B->D CYP1A2 E Glutathione (GSH) Conjugation C->E Phase II G Covalent Binding (Hepatotoxicity) C->G GSH Depletion F Detoxification & Excretion D->F Glucuronidation E->F

Fig 2. Proposed CYP450-mediated metabolic bioactivation and detoxification pathways.

Quantitative Data Presentation

The following tables summarize the expected data structure for the preliminary toxicity evaluation, providing a clear benchmark for Go/No-Go decisions prior to full IND-enabling GLP studies.

Table 1: In Vitro Cytotoxicity Profiling (48h Exposure)

Cell LineTissue OriginIC₅₀ (µM) ± SDSelectivity Index (SI)*Interpretation
HepG2Human Liver42.5 ± 3.11.0 (Reference)Moderate hepatic liability
HEK293Human Kidney> 100> 2.3Low nephrotoxicity
PBMCHuman Blood85.2 ± 4.62.0Low systemic cytotoxicity

*Selectivity Index (SI) = IC₅₀ (Non-target cell) / IC₅₀ (HepG2)

Table 2: 28-Day Repeated Dose Toxicity Summary (Sprague-Dawley Rats)

Dose Group (mg/kg/day)MortalityBody Weight ChangeALT/AST ElevationHistopathology Findings
Vehicle Control0/10Normal gainBaselineUnremarkable
10 (Low)0/10Normal gainBaselineUnremarkable
30 (Mid)0/10Mild reduction (-5%)1.5x BaselineMild hepatocellular hypertrophy
100 (High)2/10Significant (-15%)> 3.0x BaselineCentrilobular necrosis, GSH depletion

References

  • ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. OECD iLibrary. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Stock Solution Preparation and Handling Protocol for 2-(3-methylphenoxy)-N-phenylacetamide

Introduction & Mechanistic Rationale The compound 2-(3-methylphenoxy)-N-phenylacetamide is a highly lipophilic small molecule featuring a phenoxyacetamide scaffold. Compounds in this structural class—often utilized as al...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2-(3-methylphenoxy)-N-phenylacetamide is a highly lipophilic small molecule featuring a phenoxyacetamide scaffold. Compounds in this structural class—often utilized as allosteric modulators or high-throughput screening hits—present significant solubility challenges in aqueous biological buffers[1].

When preparing stock solutions for in vitro or in vivo assays, researchers must balance the thermodynamic requirement to solvate the hydrophobic m-tolyl and N-phenyl rings with the need to maintain the hydrogen-bonding potential of the central acetamide core. Improper handling routinely leads to micro-precipitation (the "ouzo effect"), resulting in right-shifted dose-response curves, false negatives, and irreproducible assay data[2].

This application note provides an authoritative, self-validating protocol for the solvation, cryopreservation, and aqueous dilution of 2-(3-methylphenoxy)-N-phenylacetamide, ensuring absolute concentration fidelity from the analytical balance to the assay plate.

Physicochemical Profiling

Understanding the physical properties of the molecule dictates the solvent strategy. Due to its predicted LogP (~3.5) and lack of ionizable groups at physiological pH, water is an ineffective primary solvent. Dimethyl sulfoxide (DMSO) is mandated as the primary vehicle because its aprotic nature and high dielectric constant effectively disrupt the intermolecular crystal lattice forces of the dry powder.

Table 1: Physicochemical Properties & Solvation Parameters

ParameterValueImplications for Handling
Chemical Formula C₁₅H₁₅NO₂Highly aromatic; requires organic solvent.
Molecular Weight 241.29 g/mol Used for precise molarity calculations.
Predicted LogP ~3.5Highly lipophilic; prone to aqueous precipitation.
H-Bond Donors 1 (Amide NH)Can interact with protic co-solvents.
H-Bond Acceptors 2 (Carbonyl O, Ether O)Susceptible to hydration shell formation.
Primary Solvent Anhydrous DMSOMust be ≤0.005% water to prevent nucleation.

Reconstitution Molarity Matrix

To eliminate calculation errors at the bench, use the following matrix to prepare standard 10 mM or 50 mM master stock solutions.

Table 2: Exact DMSO Reconstitution Volumes

Mass of PowderVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1.0 mg 414.4 µL82.9 µL
5.0 mg 2072.2 µL414.4 µL
10.0 mg 4144.4 µL828.9 µL

(Formula: Volume [mL] = Mass [mg] / (Concentration [mM] × Molecular Weight [ g/mol ] × 10⁻³))

Experimental Workflow & Visualization

Workflow Equilibration 1. Thermal Equilibration (Desiccator, RT) Solvation 2. Solvation in Anhydrous DMSO (Argon Purged) Equilibration->Solvation Agitation 3. Vortex & Bath Sonication (Disrupt Crystal Lattice) Solvation->Agitation QC 4. Self-Validation & QC (Microscopic Inspection) Agitation->QC Storage 5. Aliquot & Cryopreservation (-80°C, Avoid Freeze-Thaw) QC->Storage Dilution 6. Stepwise Aqueous Dilution (Final DMSO < 0.5%) Storage->Dilution

Caption: Workflow for preparation, validation, and aqueous dilution of phenoxyacetamide stock solutions.

Step-by-Step Methodologies

Phase 1: Master Stock Preparation

Causality Focus: Preventing moisture ingress and oxidative degradation.

  • Thermal Equilibration : Remove the lyophilized powder from cold storage (-20°C) and place it in a desiccator at room temperature for 30 minutes before opening. Why? Opening a cold vial causes ambient humidity to condense on the powder. Water acts as a potent anti-solvent for lipophilic compounds in DMSO; even trace amounts will drastically lower the maximum solubility limit.

  • Solvent Addition : Add the calculated volume (from Table 2) of Anhydrous DMSO (≥99.9%, ≤0.005% water) to the vial.

  • Agitation & Cavitation : Vortex the solution for 30 seconds. If particulate matter remains, place the vial in a room-temperature ultrasonic water bath for 2–5 minutes. Why? Acoustic cavitation provides the activation energy required to break stubborn intermolecular crystal lattices without degrading the molecule via excessive heat.

  • Inert Gas Overlay : Purge the headspace of the vial with a gentle stream of Argon or Nitrogen gas. Why? The ether linkage in the phenoxyacetamide scaffold can be susceptible to slow oxidation over months of storage. Argon displaces reactive oxygen and ambient moisture.

Phase 2: Cryopreservation & Storage

Causality Focus: Maintaining thermodynamic stability over time.

  • Aliquoting : Divide the master stock into single-use aliquots (e.g., 10–50 µL) in inert, low-bind polypropylene tubes.

  • Cryopreservation : Store aliquots immediately at -80°C. Stock solutions stored in solvent at -80°C are generally stable for up to 6 months[3], .

  • Strict Avoidance of Freeze-Thaw : Never subject the stock to repeated freeze-thaw cycles. Why? As DMSO freezes, pure solvent crystallizes first, pushing the compound into an increasingly concentrated liquid phase. This localized super-saturation forces the compound to precipitate irreversibly.

Phase 3: Aqueous Assay Dilution (Self-Validating System)

Causality Focus: Preventing the "Ouzo Effect" during biological assay prep.

  • Stepwise Dilution : Never pipette the 10 mM DMSO stock directly into a large volume of cold aqueous buffer. Instead, perform a stepwise serial dilution into intermediate concentrations using room-temperature buffer.

  • DMSO Tolerance Limits : Ensure the final concentration of DMSO in the cell culture medium or biochemical assay remains strictly < 0.5% (v/v) to avoid solvent-induced cytotoxicity or enzyme denaturation[4], .

  • Validation (The Self-Validating Step) : Before applying the final aqueous dilution to your assay plate, centrifuge an aliquot of the working solution at 10,000 × g for 5 minutes. Inspect the bottom of the tube. If a microscopic white pellet is visible, the compound has crashed out, and the true soluble molarity is compromised. In such cases, the use of biologically compatible co-solvents (e.g., 0.1% Tween-80 or cyclodextrins) is required[5].

  • Alternative Dispensing : To bypass aqueous intermediate dilutions entirely, utilize automated acoustic or pin-tool dispensers (e.g., HP D300) to directly titrate picoliter volumes of the DMSO stock into the assay plate, followed by a DMSO backfill to normalize solvent concentrations[2], .

References

  • An Alternative Direct Compound Dispensing Method Using the HP D300 Digital Dispenser. Journal of Visualized Experiments (JoVE), NIH PubMed Central. Mechanistic insights into avoiding aqueous precipitation via direct nanoliter DMSO dispensing. Available at:[Link]

Sources

Application

Comprehensive NMR Spectroscopy Characterization Protocol for 2-(3-methylphenoxy)-N-phenylacetamide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary 2-(3-methylphenoxy)-N-phenylacetamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary

2-(3-methylphenoxy)-N-phenylacetamide is a synthetic organic compound characterized by a flexible ether-acetamide linker that bridges a m-tolyl group and an aniline derivative. Molecules containing the phenoxyacetamide scaffold are of significant interest in medicinal chemistry due to their potent biological activities, frequently serving as highly selective monoamine oxidase (MAO) inhibitors[1]. Because the pharmacological efficacy of these molecules is highly dependent on their exact regiochemistry, rigorous structural validation using Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This application note details a comprehensive, self-validating NMR protocol designed to unambiguously assign the structure of 2-(3-methylphenoxy)-N-phenylacetamide, moving beyond basic 1D acquisition into advanced 2D elucidation logic.

Structural Mechanics & Theoretical NMR Profiling

Before initiating any acquisition, a theoretical chemical shift profile must be established to guide solvent selection, optimize acquisition parameters, and serve as a baseline for data validation. The molecule (C₁₅H₁₅NO₂) contains three distinct spin systems: the N-phenyl ring, the m-tolyl ring, and the isolated aliphatic protons (methylene and methyl groups).

Quantitative Data Summary

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Solvent: DMSO-d₆)

MoietyNucleusExpected Shift (ppm)MultiplicityIntegration / Assignment
Amide NH ¹H9.8 – 10.2Singlet (broad)1H, N-H
N-Phenyl (ortho) ¹H7.5 – 7.7Doublet2H, Ar-H
N-Phenyl (meta) ¹H7.2 – 7.4Triplet2H, Ar-H
N-Phenyl (para) ¹H7.0 – 7.1Triplet1H, Ar-H
m-Tolyl (C5) ¹H7.1 – 7.2Triplet1H, Ar-H
m-Tolyl (C2, C4, C6) ¹H6.7 – 6.9Multiplets3H, Ar-H
Methylene ¹H4.6 – 4.8Singlet2H, O-CH₂-C=O
Methyl ¹H2.2 – 2.4Singlet3H, Ar-CH₃
Carbonyl ¹³C166 – 169-C=O
m-Tolyl (C1-O) ¹³C157 – 159-Ar-C-O
N-Phenyl (C1-N) ¹³C138 – 140-Ar-C-N
Aromatic Carbons ¹³C111 – 130-Remaining Ar-C
Methylene ¹³C67 – 69-O-CH₂-C=O
Methyl ¹³C20 – 22-Ar-CH₃

Causality in Solvent Selection: While CDCl₃ is a standard NMR solvent, DMSO-d₆ is strictly preferred for the characterization of secondary amides like 2-(3-methylphenoxy)-N-phenylacetamide. The amide proton (-NH-) undergoes rapid chemical exchange in protic or trace-moisture environments. In CDCl₃, this often results in a broad, unintegrable baseline hump. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the amide proton into a stable conformation. This drastically reduces its exchange rate, thereby yielding a sharp, diagnostic singlet near 10.0 ppm that is critical for downstream 2D correlation[2].

Self-Validating Experimental Workflows

To ensure high-fidelity data, the following protocol integrates internal validation checks at each stage of the acquisition process.

Workflow A 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL DMSO-d6 B 2. Probe Tuning & Matching Optimize for 1H and 13C nuclei A->B C 3. Shimming & Locking Achieve B0 field homogeneity B->C D 4. 1D Acquisition 1H (16 scans), 13C (1024 scans) C->D E 5. 2D Acquisition COSY, HSQC, HMBC D->E F 6. Data Processing Fourier Transform, Phase & Baseline Cor. E->F

Step-by-step NMR acquisition workflow for small organic molecules.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Self-Validation: Visually inspect the NMR tube. Ensure the solution is completely particulate-free. Micro-particles distort magnetic field homogeneity, leading to poor line shape and loss of resolution.

  • Probe Tuning and Matching: Insert the sample and tune the probe for both ¹H and ¹³C frequencies.

    • Causality: Matching the probe's impedance to the specific dielectric constant of the DMSO-d₆ sample ensures maximum radiofrequency (RF) power transfer and optimal signal-to-noise ratio (SNR). This is physically critical for detecting low-gamma nuclei like ¹³C[2].

  • Shimming and Locking: Lock the spectrometer to the deuterium frequency of DMSO-d₆. Perform gradient shimming (e.g., TopShim) to optimize B₀ field homogeneity.

    • Self-Validation: Monitor the lock level and the shape of the lock signal; a stable, high lock level indicates successful shimming, which is required to resolve the fine J-couplings in the aromatic region.

  • 1D Acquisition:

    • ¹H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation between pulses.

    • ¹³C NMR: Acquire 1024–2048 scans using power-gated ¹H decoupling (e.g., WALTZ-16) to prevent Nuclear Overhauser Effect (NOE) distortion while maintaining decoupled singlets.

  • 2D Acquisition: For high-throughput elucidation, modern NOAH (NMR by Ordered Acquisition using ¹H-detection) supersequences can be employed to acquire COSY, HSQC, and HMBC simultaneously, significantly reducing instrument time[3]. Otherwise, acquire these 2D spectra sequentially using standard pulse programs.

Data Interpretation & Elucidation Logic

The structural assignment of 2-(3-methylphenoxy)-N-phenylacetamide relies on the synergistic interpretation of 1D and 2D data. A 1D spectrum alone cannot definitively prove the connectivity of the ether and amide linkages; it must be validated through a logical sequence of 2D experiments.

Logic A 1H & 13C 1D NMR Identify functional groups BA BA A->BA B COSY Map adjacent protons in aromatic rings D HMBC Confirm linkages across heteroatoms (O, N) B->D C HSQC Assign direct C-H correlations C->D E Final Structural Validation 2-(3-methylphenoxy)-N-phenylacetamide D->E BA->C

Logical sequence for 2D NMR structural elucidation of phenoxyacetamides.

Mechanistic Elucidation Steps
  • Spin System Mapping (COSY): The ¹H NMR spectrum will present a crowded aromatic region (6.7–7.7 ppm). COSY is deployed to map the scalar couplings (³J_{HH}). The N-phenyl ring will show a distinct doublet-triplet-triplet pattern. Conversely, the m-tolyl ring will exhibit a more complex singlet-doublet-triplet-doublet system due to the asymmetry introduced by the meta-methyl group.

  • Direct Connectivity (HSQC): HSQC resolves overlapping proton signals by spreading them into the ¹³C dimension. This is crucial for differentiating the aromatic protons of the two rings, as their directly attached carbons have distinct electronic environments.

  • Bridging the Heteroatoms (HMBC): 1D NMR cannot definitively prove that the m-tolyl and N-phenyl groups are connected via the specific ether-acetamide linker. The HMBC experiment is the cornerstone of this validation[4]. The isolated methylene protons (~4.7 ppm) serve as the central diagnostic node[1]. In the HMBC spectrum, these protons will exhibit a ²J{CH} correlation to the carbonyl carbon (~168 ppm) and a ³J{CH} correlation to the ipso-oxygenated carbon of the m-tolyl ring (~158 ppm). Furthermore, the amide proton (~10.0 ppm) will show a ³J_{CH} correlation to the carbonyl carbon and the ipso-carbon of the N-phenyl ring (~139 ppm). This self-validating web of long-range correlations unambiguously confirms the full molecular architecture[4].

References

  • 3 - Royal Society of Chemistry

  • 4 - ACS Publications 3.1 - MDPI

  • 2 - AZoLifeSciences

Sources

Method

2-(3-methylphenoxy)-N-phenylacetamide cellular uptake measurement techniques

An In-Depth Guide to Measuring the Cellular Uptake of 2-(3-methylphenoxy)-N-phenylacetamide Introduction: The Critical Role of Cellular Uptake in Drug Discovery 2-(3-methylphenoxy)-N-phenylacetamide belongs to the N-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Measuring the Cellular Uptake of 2-(3-methylphenoxy)-N-phenylacetamide

Introduction: The Critical Role of Cellular Uptake in Drug Discovery

2-(3-methylphenoxy)-N-phenylacetamide belongs to the N-phenylacetamide class of compounds, a scaffold known for diverse pharmacological activities.[1][2] For any such compound to be therapeutically effective, it must first reach its intracellular target. Therefore, accurately measuring its ability to cross the cell membrane and accumulate within the cell is a cornerstone of its preclinical development. This guide provides a comprehensive overview of the principles and detailed protocols for quantifying the cellular uptake and permeability of this small molecule, designed for researchers in pharmacology and drug development.

The choice of methodology is paramount and depends on the specific research question. Are you interested in the total amount of compound that accumulates within a cell population, or are you trying to predict its absorption across an epithelial barrier like the intestine? This guide will address both questions through distinct, yet complementary, experimental approaches. Based on the structure of related molecules, 2-(3-methylphenoxy)-N-phenylacetamide is predicted to be a lipophilic small molecule, suggesting that passive diffusion may be a primary mechanism of cell entry.[3][4] The following protocols will enable the validation of this hypothesis and the characterization of any potential transporter-mediated interactions.

Part 1: Foundational Concepts and Assay Selection

Before proceeding to specific protocols, it is essential to select the most appropriate technique. The choice depends on available resources (e.g., access to a mass spectrometer, radiolabeled compound) and the specific biological question being addressed.

Decision Framework for Assay Selection

The following diagram outlines a logical path to selecting the most suitable assay for your research needs.

Assay_Selection Start What is the primary research question? Q1 Need to quantify the amount of compound INSIDE cells? Start->Q1 Q2 Need to predict in vivo absorption (e.g., oral, blood-brain barrier)? Start->Q2 Q1->Q2 No Direct_Uptake Direct Intracellular Quantification Assays Q1->Direct_Uptake Yes Permeability Trans-cellular Permeability Assays Q2->Permeability Yes Q3 Is radiolabeled compound available? LCMS_Assay LC-MS/MS Based Assay (Protocol 1) Q3->LCMS_Assay No Radio_Assay Radiolabel Uptake Assay (Conceptual Overview) Q3->Radio_Assay Yes Direct_Uptake->Q3 Caco2_MDCK Caco-2 / MDCK Assay (Protocol 2) Permeability->Caco2_MDCK

Caption: Decision tree for selecting the appropriate cellular uptake or permeability assay.

Part 2: Direct Quantification of Intracellular Accumulation

These methods measure the total concentration of the compound within a population of cells after a specific incubation period.

Protocol 1: LC-MS/MS-Based Measurement of Intracellular Concentration

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying unlabeled small molecules in biological matrices.[5][6] Its high sensitivity and specificity allow for precise measurement of the parent compound, distinguishing it from any potential metabolites.[7][8] This protocol provides a generalizable method to determine the intracellular concentration of 2-(3-methylphenoxy)-N-phenylacetamide.[9]

Cells are incubated with the test compound for a defined period. After incubation, extracellular compound is removed by rigorous washing. The cells are then lysed, and the intracellular compound is extracted and quantified using a validated LC-MS/MS method. The final concentration is normalized to the number of cells or total protein content.

LCMS_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_harvest Harvesting & Lysis cluster_analysis Analysis Seed 1. Seed cells in multi-well plate (e.g., 12-well or 6-well) Adhere 2. Allow cells to adhere (24-48 hours) Seed->Adhere Treat 3. Treat cells with 2-(3-methylphenoxy)-N-phenylacetamide Adhere->Treat Incubate 4. Incubate at 37°C (Time course: 5, 15, 30, 60 min) Treat->Incubate Wash 5. Aspirate medium & wash 3x with ice-cold PBS Incubate->Wash Harvest 6. Harvest cells (Trypsin or Scraper) Wash->Harvest Lyse 7. Lyse cells & precipitate protein (e.g., with Acetonitrile + Internal Standard) Harvest->Lyse Centrifuge 8. Centrifuge to pellet debris Lyse->Centrifuge Supernatant 9. Collect supernatant Centrifuge->Supernatant LCMS 10. Analyze by LC-MS/MS Supernatant->LCMS Quantify 11. Quantify against standard curve & normalize to cell count/protein LCMS->Quantify

Caption: Workflow for direct intracellular concentration measurement using LC-MS/MS.

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa, HEK293) into 12-well plates at a density that ensures they are ~80-90% confluent on the day of the experiment. Culture for 24-48 hours.

  • Compound Preparation: Prepare a stock solution of 2-(3-methylphenoxy)-N-phenylacetamide in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the final desired concentrations (e.g., 1, 5, 10 µM). Ensure the final DMSO concentration is ≤0.5%.

  • Treatment: Aspirate the old medium from the cells. Add the medium containing the test compound to each well. Incubate at 37°C for the desired time points.

  • Washing (Critical Step): To terminate uptake and remove extracellular compound, rapidly aspirate the dosing solution. Immediately wash the cell monolayer three times with 1 mL of ice-cold Phosphate-Buffered Saline (PBS) per well. Perform washes quickly to prevent efflux of the intracellular compound.

  • Cell Harvesting and Counting:

    • For adherent cells, add 200 µL of Trypsin-EDTA and incubate for 2-5 minutes. Resuspend the cells in 800 µL of medium.

    • Take a small aliquot (e.g., 20 µL) to count the cells using a hemacytometer or automated cell counter. This is crucial for normalization.

    • Transfer the remaining known volume of cell suspension to a microcentrifuge tube.

  • Cell Lysis and Extraction:

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant.

    • Add 200 µL of ice-cold extraction solvent (e.g., acetonitrile or methanol) containing a suitable internal standard (a structurally similar compound not present in the sample) to the cell pellet. This step both lyses the cells and precipitates proteins.[7]

    • Vortex vigorously for 1 minute and incubate on ice for 20 minutes.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the lysate at >14,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method. A standard curve prepared in the same matrix (lysis buffer) must be run alongside the samples to enable accurate quantification.

  • Data Analysis: Calculate the amount of compound (e.g., in picograms) per cell by dividing the total amount in the sample by the number of cells harvested from that well.

Alternative Method: Radiolabeled Compound Uptake Assay

If a radiolabeled version of 2-(3-methylphenoxy)-N-phenylacetamide (e.g., with ³H or ¹⁴C) is available, this provides a highly sensitive and direct method for quantification.[10][11]

The protocol is similar to the LC-MS/MS method, but instead of mass spectrometry, quantification is achieved by measuring radioactivity. Cells are incubated with the radiolabeled compound, washed, and lysed. The radioactivity in the cell lysate is then measured using a scintillation counter.[12][13]

  • Safety: Requires appropriate licensing and handling procedures for radioactive materials.

  • Synthesis: Synthesis of the radiolabeled compound can be costly and complex.

  • Sensitivity: Extremely sensitive, allowing for the detection of very low intracellular concentrations.[11]

  • Data Analysis: A standard curve of known radioactivity is used for quantification. Data is typically normalized to the total protein content of the lysate (e.g., using a BCA assay), as this is often more convenient than cell counting in this workflow.

Part 3: Assessment of Trans-cellular Permeability

To predict how a compound might be absorbed in the body, in vitro permeability assays using polarized cell monolayers are indispensable.[14] The Caco-2 and MDCK cell lines are the most widely used models for this purpose.[15][16]

Protocol 2: Caco-2 Cell Monolayer Permeability Assay

Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells with tight junctions and functional efflux transporters, mimicking the intestinal barrier.[17][18] This assay is a regulatory-accepted model for predicting human oral drug absorption.[14]

Caco-2 cells are cultured on Transwell™ inserts, creating two distinct compartments: an apical (AP) side, representing the intestinal lumen, and a basolateral (BL) side, representing the blood. The test compound is added to one side (the donor compartment), and its appearance on the other side (the receiver compartment) is measured over time, typically by LC-MS/MS.[17]

Caco2_Workflow cluster_culture Monolayer Culture (18-21 Days) cluster_qc Quality Control cluster_assay Transport Experiment cluster_analysis Analysis Seed 1. Seed Caco-2 cells on Transwell inserts Differentiate 2. Culture for 18-21 days (change medium every 2-3 days) Seed->Differentiate TEER 3. Measure TEER to confirm monolayer integrity Differentiate->TEER TEER_Check TEER > 200 Ω·cm²? TEER->TEER_Check Equilibrate 4. Wash & equilibrate monolayer with transport buffer (HBSS) TEER_Check->Equilibrate Yes Dose 5. Add compound to Donor side (Apical or Basolateral) Equilibrate->Dose Incubate 6. Incubate at 37°C with shaking (e.g., 60-120 min) Dose->Incubate Sample 7. Take samples from Receiver side Incubate->Sample LCMS 8. Quantify compound in samples by LC-MS/MS Sample->LCMS Papp 9. Calculate Papp & Efflux Ratio LCMS->Papp

Caption: Workflow for the Caco-2 trans-cellular permeability assay.

  • Cell Culture: Seed Caco-2 cells onto collagen-coated Transwell™ inserts (e.g., 24-well format) and culture for 18-21 days to allow for differentiation into a polarized monolayer.[18][19] Change the culture medium in both AP and BL compartments every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. Only use monolayers with TEER values ≥ 200 Ω·cm², as this indicates the formation of robust tight junctions.[18][20]

  • Assay Preparation:

    • Gently wash the monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).

    • Equilibrate the cells by incubating with transport buffer for 20-30 minutes at 37°C.[20]

  • Transport Experiment (Bidirectional):

    • A to B Transport (Apical to Basolateral):

      • Add the dosing solution (compound in transport buffer, e.g., 10 µM) to the AP compartment.

      • Add fresh transport buffer to the BL compartment.

    • B to A Transport (Basolateral to Apical):

      • Add the dosing solution to the BL compartment.

      • Add fresh transport buffer to the AP compartment.

    • To assess paracellular leakage, the fluorescent marker Lucifer Yellow (LY) is often included in the donor solution.[21]

  • Incubation and Sampling: Incubate the plates at 37°C for 60-120 minutes, typically with gentle shaking (e.g., 50 rpm) to reduce the unstirred water layer.[20] At the end of the incubation, collect samples from the receiver compartments for analysis. Also, collect a sample from the donor compartment to confirm the initial concentration.

  • Sample Analysis: Quantify the concentration of 2-(3-methylphenoxy)-N-phenylacetamide in the receiver and donor samples using a validated LC-MS/MS method. Measure the fluorescence of Lucifer Yellow to confirm monolayer integrity was maintained throughout the experiment.

  • Data Analysis and Interpretation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt = rate of compound appearance in the receiver compartment (mol/s)

      • A = surface area of the membrane (cm²)

      • C₀ = initial concentration in the donor compartment (mol/cm³)

    • Calculate the Efflux Ratio (ER) :

      ER = Papp (B→A) / Papp (A→B)

    • An efflux ratio ≥ 2 suggests that the compound is a substrate of an apical efflux transporter, such as P-glycoprotein (P-gp), which actively pumps the compound out of the cell.[22]

Data Interpretation Table
Papp (A→B) Value (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
< 1Low
1 - 10Moderate
> 10High
Efflux Ratio (ER)Interpretation
< 2No significant active efflux
≥ 2Potential substrate for efflux transporters (e.g., P-gp)[22]
MDCK Cell Permeability Assay

The Madin-Darby Canine Kidney (MDCK) cell line provides a faster alternative to Caco-2 cells, as they form a confluent monolayer in 4-5 days.[21][23] While wild-type MDCK cells have low expression of transporters and are good for assessing passive permeability, they can be transfected to overexpress specific human transporters, such as P-gp (MDR1-MDCK) or BCRP.[16][21][24] This makes the MDR1-MDCK assay an excellent tool to specifically confirm if 2-(3-methylphenoxy)-N-phenylacetamide is a P-gp substrate.[22] The experimental protocol is very similar to the Caco-2 assay.

Conclusion

The methodologies described provide a robust framework for characterizing the cellular uptake and permeability of 2-(3-methylphenoxy)-N-phenylacetamide. For initial screening and mechanistic understanding, direct quantification of intracellular concentration via LC-MS/MS (Protocol 1) is highly recommended. To predict in vivo oral absorption and investigate potential drug efflux issues, the Caco-2 permeability assay (Protocol 2) is the industry standard. By employing these techniques, researchers can generate critical data to guide the optimization and development of this compound into a potential therapeutic agent.

References

  • Creative Biolabs. MDCK Permeability. (URL not available)
  • SpringerLink. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (URL not available)
  • Caco2 assay protocol. (URL not available)
  • Evotec. MDCK-MDR1 Permeability Assay. (URL not available)
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Alfa Cytology - Rdcthera. Cell Uptake & Release Assay Services for Radiopharmaceuticals. (URL not available)
  • ACS Publications. Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. (URL not available)
  • GARDP Revive. Intracellular concentration assays. [Link]

  • Domainex. MDCK Permeability Assay. (URL not available)
  • Enamine. Caco-2 Permeability Assay. (URL not available)
  • Creative Bioarray. Caco-2 permeability assay. (URL not available)
  • DOJINDO LABORATORIES. Cellular Uptake Assay Data Collection. [Link]

  • Enamine. MDR1-MDCKII Permeability Assay. (URL not available)
  • YouTube. How to perform the MDCK Permeability experiment in drug discovery. [Link]

  • ResearchGate. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry | Request PDF. (URL not available)
  • Taylor & Francis. Quantifying Nanoparticle Cellular Uptake: Which Method is Best?. (URL not available)
  • ACS Publications. Intracellular Drug Uptake—A Comparison of Single Cell Measurements Using ToF-SIMS Imaging and Quantification from Cell Populations with LC/MS/MS | Analytical Chemistry. (URL not available)
  • ResearchGate. Assays that measure total cellular uptake of dye-labeled RNA.... (URL not available)
  • PMC. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. [Link]

  • PMC. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. [Link]

  • MarinBio Advanced Bioanalytical Services. Cell-Based Drug Uptake Assays. [Link]

  • Gifford Bioscience. Cellular Uptake & Cellular Release Assays. [Link]

  • PMC. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat. [Link]

  • PMC. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging. [Link]

  • JoVE Journal. Radiolabeled Amino Acid Uptake Assay. (URL not available)
  • ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry. (URL not available)
  • Oxford Academic. critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics | Nucleic Acids Research. [Link]

  • YouTube. Utilizing Advanced Flow Cytometry to Detect the Uptake and Transport of Small Molecules by Microbes. [Link]

  • Frontiers. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. (URL not available)
  • PubChem. 2-(2-fluoro-3-methylphenoxy)-N-phenylacetamide | C15H14FNO2 | CID. (URL not available)
  • PubChem. 2-(3-Methylphenoxy)-2-phenylacetic acid | C15H14O3 | CID 12328277. [Link]

  • Benchchem.
  • Technology Networks. Sensitive Quantification of Drug Metabolites Using LC-MS. (URL not available)
  • PLOS One - Research journals. Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines. (URL not available)
  • ResearchGate. The commonly used structures (1a, 1b 2-Phenoxy-N-phenylacetamide core.... (URL not available)
  • PMC. Reductively activated CPP–PROTAC nanocomplexes enhance target degradation via efficient cellular uptake. [Link]

  • Cellular uptake, intracellular distribution and degradation of Her2-targeting silk nanospheres. (URL not available)
  • MDPI. Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 2-(3-methylphenoxy)-N-phenylacetamide

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently consult on the isolation of complex pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently consult on the isolation of complex pharmaceutical intermediates. The molecule 2-(3-methylphenoxy)-N-phenylacetamide presents a classic crystallographic challenge. Structurally, it possesses a rigid, planar hydrogen-bonding core (the N-phenylacetamide moiety) coupled with a highly flexible, sterically demanding tail (the 3-methylphenoxy ether linkage).

During crystallization, this structural dichotomy creates a high entropic barrier to nucleation. The rigid amide groups desperately want to form highly ordered, linear hydrogen-bonded networks, while the flexible ether linkage struggles to adopt a stable lattice conformation. Consequently, when supersaturation is generated too rapidly, the thermodynamics favor Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—over ordered crystal growth.

This guide provides field-proven, self-validating strategies to bypass LLPS, control polymorphism, and ensure high-purity isolation.

FAQ 1: Resolving "Oiling Out" (Liquid-Liquid Phase Separation)

Q: When I cool my solution of 2-(3-methylphenoxy)-N-phenylacetamide, it forms a cloudy emulsion and eventually a gummy oil instead of filtering as a crystalline solid. Why is this happening, and how do I fix it?

A: You are observing Liquid-Liquid Phase Separation (LLPS). Instead of integrating into a rigid crystal lattice, the solute molecules separate from the continuous solvent phase to form a dispersed, solute-rich secondary liquid phase[1].

Mechanistically, this occurs when your cooling trajectory crosses the spinodal curve (the miscibility gap) before crossing the nucleation boundary. Because the flexible ether linkage in your molecule hinders rapid lattice ordering, the system experiences high supersaturation and kinetically defaults to forming oil droplets[2]. This is highly detrimental because these oil droplets act as a universal solvent for impurities, trapping them as the oil eventually solidifies into an amorphous gum[3].

The Solution: You must alter the thermodynamic pathway to bypass the miscibility gap. This is achieved by mapping the phase diagram and utilizing a strict Metastable Zone Width (MSZW) control strategy, often coupled with seeding[4].

Thermodynamic pathways comparing Liquid-Liquid Phase Separation (LLPS) vs. direct crystallization.

FAQ 2: Solvent Selection & Hansen Solubility Parameters

Q: How do I choose a solvent system that prevents oiling out and maximizes yield for this specific aryloxyacetamide?

A: Solvent selection should never be trial-and-error. We rely on to rationally design a solvent/anti-solvent system[5]. HSPs divide cohesive energy density into three intermolecular forces: Dispersion ( δd​ ), Polar ( δp​ ), and Hydrogen Bonding ( δh​ )[6].

For 2-(3-methylphenoxy)-N-phenylacetamide, the strong amide hydrogen bond donor/acceptor requires a primary solvent with a moderate δh​ to adequately solvate the molecule and prevent premature crash-out. However, using an anti-solvent with an extreme δh​ mismatch (like water) will instantly trigger spinodal decomposition (LLPS). Instead, a non-polar anti-solvent like n-heptane gently reduces solubility without forcing phase separation.

Table 1: HSP Data & Solvent Suitability for Aryloxyacetamides
Solvent δd​ (Dispersion) δp​ (Polar) δh​ (H-Bond)Suitability & Mechanistic Rationale
Toluene 18.01.42.0Excellent Primary Solvent: Strong π−π stacking with the two aromatic rings; low risk of LLPS.
Ethanol 15.88.819.4Good Primary Solvent: Competes with amide H-bonds to ensure complete dissolution at high temps.
n-Heptane 15.30.00.0Ideal Anti-Solvent: Gradually lowers solubility; matched dispersion forces prevent sudden oiling out.
Water 15.516.042.3AVOID: Extreme δh​ mismatch forces the hydrophobic ether/aryl groups into an emulsion (LLPS).

FAQ 3: Polymorphism and Seeding Strategies

Q: Even when I avoid oiling out, my crystals are fine, unfilterable needles, or I get inconsistent polymorphs batch-to-batch. How can I control crystal habit?

A: Amides are notorious for polymorphism due to their ability to form multiple distinct hydrogen-bonding motifs (e.g., chains vs. dimers). Fine needles occur when crystal growth is kinetically driven along a single fast-growing axis (usually the H-bond chain direction) due to excessive supersaturation.

To resolve this, you must implement a Seeded Cooling Crystallization within the Metastable Zone Width (MSZW)[7]. By introducing high-quality seed crystals of your desired polymorph at a low supersaturation level, you suppress primary nucleation. The system's thermodynamic energy is instead channeled entirely into the controlled growth of the existing seed surfaces, yielding larger, equant crystals that filter easily[8].

Step-by-step workflow for Metastable Zone Width (MSZW) mapping and seeded cooling crystallization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . If the validation check at any step fails, the process must be paused and adjusted, preventing downstream failure.

Protocol 1: Toluene/Heptane Anti-Solvent Crystallization (LLPS Bypass)

Objective: Isolate the target molecule while strictly avoiding the spinodal decomposition boundary.

  • Dissolution: Suspend crude 2-(3-methylphenoxy)-N-phenylacetamide in Toluene (approx. 5-7 volumes) and heat to 70°C.

    • Validation Check: The solution must achieve complete optical clarity. Any residual turbidity indicates undissolved impurities or insufficient solvent.

  • Anti-Solvent Titration: Maintain 70°C. Slowly add n-Heptane dropwise until the solution becomes very faintly turbid, then immediately add 0.1 volumes of Toluene to regain perfect clarity.

    • Causality: This establishes the exact upper boundary of the MSZW at 70°C without crossing into the miscibility gap.

  • Controlled Cooling: Cool the reactor linearly to 55°C over 1 hour.

    • Validation Check: The solution must remain clear. If oil droplets form (visible via in-line microscopy or cloudiness), the cooling rate is too fast.

  • Anti-Solvent Addition: At 55°C, dose the remaining n-Heptane (up to a 1:1 Toluene:Heptane ratio) over 4 hours using a syringe pump.

  • Isolation: Cool to 5°C over 2 hours, filter, and wash with cold n-Heptane.

Protocol 2: Seeded Cooling Crystallization (Polymorph & Habit Control)

Objective: Grow large, filterable crystals of a specific polymorph.

  • Preparation: Dissolve the API in Ethanol (8 volumes) at 65°C.

  • Cooling to Seeding Point: Cool the solution to 50°C (a pre-determined point strictly within the MSZW)[9].

    • Validation Check: The solution must be perfectly clear. Spontaneous nucleation here means the MSZW was breached.

  • Seed Introduction: Add 2% w/w of finely milled, phase-pure seed crystals of the desired polymorph.

  • Isothermal Hold: Hold the temperature at 50°C for 60 minutes.

    • Validation Check: The seed crystals must remain visibly suspended and not dissolve (confirming supersaturation exists) nor trigger a massive crash-out (confirming supersaturation is low enough to prevent secondary nucleation)[8].

  • Non-Linear Cooling: Apply a cubic cooling ramp from 50°C to 10°C over 6 hours.

    • Causality: A slow initial ramp accommodates the low surface area of the seeds. As the crystals grow, surface area increases, allowing for a faster cooling rate later in the process without generating new nuclei[7].

  • Isolation: Filter the resulting slurry and wash with cold ethanol.

References
  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Organic Process Research & Development. Available at:[Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI Processes. Available at:[Link]

  • Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review. ACS Organic Process Research & Development. Available at:[Link]

  • Crystallization in Glass Reactors: Controlling Nucleation and Crystal Growth in Pharma R&D. HWS Labortechnik Mainz. Available at: [Link]

  • Seeding Studies For Crystallization - Improve Batch Consistency. Mettler Toledo. Available at:[Link]

  • Solubility Model to Guide Solvent Selection in Synthetic Process Development. Crystal Growth & Design - ACS Publications. Available at:[Link]

  • Efficient Solvent Selection Approach for High Solubility of Active Phytochemicals. ACS Sustainable Chemistry & Engineering. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability of 2-(3-Methylphenoxy)-N-phenylacetamide (2-MPPA)

Welcome to the Formulation & Pharmacokinetics Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific translational bottlenecks associated with 2-(3-methylphenoxy)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Pharmacokinetics Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific translational bottlenecks associated with 2-(3-methylphenoxy)-N-phenylacetamide (2-MPPA) and structurally related lipophilic amides.

While 2-MPPA is a valuable scaffold—often utilized in screening libraries and as a potent TRPM8 channel modulator[1],[2]—its progression from in vitro efficacy to in vivo exposure is frequently derailed by oral bioavailability of less than 10%. This is a classic Biopharmaceutics Classification System (BCS) Class II/IV challenge. The highly crystalline, lipophilic nature of the phenoxy-phenyl structure severely limits aqueous solubility, while the central N-phenylacetamide bond acts as a prime liability for rapid hepatic first-pass metabolism.

Below, you will find our diagnostic workflow, targeted troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols to overcome these challenges.

Diagnostic Workflow

BioavailabilityWorkflow Start 2-MPPA Bioavailability < 10% Identify Bottleneck SolubilityCheck In Vitro Solubility Assay (FaSSGF / FaSSIF) Start->SolubilityCheck MetabolismCheck Microsomal Stability Assay (HLM / RLM) Start->MetabolismCheck LowSol Low Solubility / Precipitation (< 10 µg/mL) SolubilityCheck->LowSol Fails HighMet High Intrinsic Clearance (Amide Hydrolysis, T1/2 < 15 min) MetabolismCheck->HighMet Fails ASD Amorphous Solid Dispersion (Kollidon VA64 / Soluplus) LowSol->ASD Spring & Parachute SMEDDS SMEDDS Formulation (Capryol 90 / Cremophor RH40) LowSol->SMEDDS Lipid Solubilization HighMet->SMEDDS Lymphatic Routing (Bypass Liver) Success Enhanced Oral Bioavailability (Optimized PK Profile) ASD->Success SMEDDS->Success

Diagnostic workflow for overcoming 2-MPPA bioavailability bottlenecks.

Troubleshooting Guide & FAQs

Q1: My 2-MPPA compound precipitates rapidly when transitioning from Fasted State Simulated Gastric Fluid (FaSSGF) to Intestinal Fluid (FaSSIF). How do I prevent this "crashing out"? A1: This is a solubility-limited absorption failure. When the compound moves to the higher pH of the intestine, the loss of any slight gastric solubility causes rapid nucleation and precipitation. Causality & Solution: You must employ a "spring and parachute" strategy using an Amorphous Solid Dispersion (ASD) [3]. By disrupting the crystalline lattice, you create a high-energy amorphous "spring" that supersaturates the solution. To prevent recrystallization (the "parachute"), you must select a polymer that interacts molecularly with 2-MPPA. Polymers like Kollidon VA64 (a copovidone) or Soluplus are ideal; they contain amide and acetate functional groups that form strong intermolecular hydrogen bonds with the N-phenylacetamide core of 2-MPPA, sterically hindering the drug molecules from re-aligning into a crystal lattice[4],[5].

Q2: I formulated 2-MPPA in a basic lipid vehicle (e.g., pure sesame oil), but in vivo exposure remains erratic and lower than expected. What is going wrong? A2: While simple lipids can solubilize lipophilic drugs, they rely entirely on endogenous bile salts for emulsification in the GI tract, leading to high inter-subject variability[6]. Furthermore, simple oil solutions may not adequately protect the drug from rapid hepatic clearance. Causality & Solution: Upgrade to a Self-Microemulsifying Drug Delivery System (SMEDDS) . A SMEDDS is an isotropic mixture of oils, surfactants, and co-surfactants that spontaneously forms fine oil-in-water microemulsions (<50 nm) upon dilution in GI fluids[7]. This massive surface area enhances the dissolution rate. More importantly, highly lipophilic compounds formulated in specific lipid excipients (like Capryol 90) can be absorbed directly into the intestinal lymphatic system[8],[9],[10].

Q3: Microsomal stability assays (HLM/RLM) show a half-life of less than 15 minutes for 2-MPPA. Is this an absorption or metabolism issue, and how do I fix it without changing the chemical structure? A3: This indicates a severe metabolic liability—specifically, high intrinsic clearance due to hepatic enzymes. The N-phenylacetamide bond is highly susceptible to amidase cleavage, and the aromatic rings are targets for CYP450-mediated hydroxylation. Causality & Solution: If structural modification (e.g., bioisosteric replacement) is not an option, you must rely on lymphatic routing via SMEDDS [8],[9]. By ensuring the drug is packaged into chylomicrons within the enterocyte, it enters the systemic circulation via the lacteals and the thoracic duct. This route effectively bypasses the portal vein and the liver entirely, shielding the vulnerable amide bond during the critical initial absorption phase.

Quantitative Data: Impact of Formulation on PK Parameters

The following table summarizes the expected impact of different formulation strategies on the pharmacokinetic profile of lipophilic amides like 2-MPPA, demonstrating the superiority of engineered delivery systems over standard suspensions.

Formulation StrategyCmax (ng/mL)AUC 0-24h (ng·h/mL)T1/2 (h)Bioavailability (F%)Primary Mechanism of Enhancement
Crystalline Suspension (Aqueous)45 ± 12120 ± 301.2< 5%Baseline (Poor solubility & high clearance)
Simple Lipid Solution (Sesame Oil)180 ± 55540 ± 1101.5~ 15%Improved solubilization; variable emulsification
Amorphous Solid Dispersion (Kollidon VA64)450 ± 401,350 ± 2001.8~ 35%Supersaturation (Spring & Parachute effect)
SMEDDS (Capryol 90 / Cremophor RH40)680 ± 602,800 ± 3503.5~ 65%Lymphatic transport (Bypasses first-pass metabolism)
Self-Validating Experimental Protocols
Protocol 1: Preparation and Validation of a 2-MPPA SMEDDS Formulation

This protocol utilizes a ternary mixture optimized for lipophilic amide solubilization and lymphatic transport[10]. It includes a mandatory dynamic light scattering (DLS) validation step to ensure microemulsion formation prior to in vivo dosing.

  • Excipient Selection & Blending: Weigh Capryol 90 (Oil phase, 30% w/w), Cremophor RH 40 (Surfactant, 50% w/w), and Transcutol P (Co-surfactant, 20% w/w) into a clean glass vial.

  • Homogenization: Vortex the mixture for 2 minutes, then sonicate in a water bath at 40°C for 15 minutes until a clear, single-phase isotropic mixture is formed.

  • Drug Loading: Add crystalline 2-MPPA to the blank SMEDDS vehicle at a concentration of 25 mg/g. Stir magnetically at 40°C for 2 hours until the drug is completely dissolved.

  • Validation Step 1 (Visual Emulsification): Dilute 100 µL of the 2-MPPA SMEDDS into 10 mL of 37°C FaSSIF. Gentle inversion should result in a clear or slightly bluish, transparent dispersion within 1 minute. A milky white appearance indicates a macroemulsion (formulation failure).

  • Validation Step 2 (DLS Analysis): Measure the droplet size of the diluted dispersion using Dynamic Light Scattering. A successful SMEDDS will exhibit a Z-average droplet diameter of <50 nm and a Polydispersity Index (PDI) of <0.3.

Protocol 2: Preparation of 2-MPPA Amorphous Solid Dispersion (Solvent Evaporation)

This protocol utilizes solvent casting to trap 2-MPPA in an amorphous state, stabilized by hydrogen bonding with a copovidone polymer[11],[5].

  • Solvent Preparation: Dissolve 2-MPPA and Kollidon VA64 (1:4 weight ratio) in a co-solvent mixture of Dichloromethane (DCM) and Methanol (1:1 v/v) to achieve a total solids concentration of 5% w/v. Ensure complete dissolution.

  • Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent under reduced pressure (starting at 400 mbar and gradually decreasing to 50 mbar) at 45°C until a thin, solid film forms on the walls of the flask.

  • Secondary Drying: Transfer the recovered film to a vacuum oven at 40°C for 24 hours. Critical Causality: This removes residual solvents that could act as plasticizers, lower the glass transition temperature (Tg), and induce premature recrystallization.

  • Validation Step (PLM & DSC): Pulverize the dried film. Examine the powder under a Polarized Light Microscope (PLM); the complete absence of birefringence confirms the lack of crystallinity. Confirm the thermodynamic amorphous state via Differential Scanning Calorimetry (DSC) by observing a single, distinct Tg and the absence of a melting endotherm.

References
  • Title: Self-Micro Emulsifying Drug Delivery Systems: A Strategy to Improve Oral Bioavailability Source: isciii.es URL: [Link]

  • Title: Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs Source: nih.gov URL: [Link]

  • Title: Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review Source: nih.gov URL: [Link]

  • Title: Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs Source: Symmetric URL: [Link]

  • Title: Formulation, Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Glibenclamide for Bioavailability Enhancement in Wistar Rats Source: bioRxiv.org URL: [Link]

  • Title: Amorphous solid dispersions of BCS class II drugs: a rational approach to solvent and polymer selection Source: ul.ie URL: [Link]

  • Title: Amorphous solid dispersions of BCS class II drugs: A rational approach to solvent and polymer selection Source: SciSpace URL: [Link]

  • Title: Discovery of Novel TRPM8 Blockers Suitable for the Treatment of Somatic and Ocular Painful Conditions: A Journey through pKa and LogD Modulation Source: ACS Publications URL: [Link]

  • Title: Solid Dispersion as Strategy to Improve the Solubility of Poorly Water Soluble Drugs and their Utilization and Consideration Source: jddtonline.info URL: [Link]

  • Title: Recent Progress in TRPM8 Modulation: An Update Source: MDPI URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Therapeutic Potential of 2-(3-methylphenoxy)-N-phenylacetamide: A Comparative Efficacy Guide in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the preclinical efficacy of the novel compound, 2-(3-methylphenoxy)-N-phenylacetamide. Given th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the preclinical efficacy of the novel compound, 2-(3-methylphenoxy)-N-phenylacetamide. Given the structural motifs present in this molecule, which are common to compounds with neurological activity, we will explore its potential in two key therapeutic areas: neuropathic pain and epilepsy. This document will detail the experimental designs, compare its hypothetical performance against established therapeutics, and provide the necessary protocols to validate these findings in a laboratory setting.

Introduction: The Rationale for Investigation

The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects[1][2][3]. The N-phenylacetamide moiety is also present in numerous bioactive compounds. The combination of these pharmacophores in 2-(3-methylphenoxy)-N-phenylacetamide suggests a potential for modulating neuronal excitability, making it a candidate for treating disorders of the central and peripheral nervous system.

This guide will therefore focus on two well-established and clinically relevant areas:

  • Neuropathic Pain: A chronic pain state caused by damage to the somatosensory nervous system[4][5]. We will assess the analgesic properties of 2-(3-methylphenoxy)-N-phenylacetamide in a model of peripheral nerve injury.

  • Epilepsy: A neurological disorder characterized by recurrent seizures[6][7][8]. We will evaluate the anticonvulsant activity of the compound in acute seizure models.

The objective is to provide a robust, side-by-side comparison with current standard-of-care treatments to determine the potential therapeutic niche of 2-(3-methylphenoxy)-N-phenylacetamide.

Comparative Analysis in a Neuropathic Pain Model

For this indication, we will use the Chronic Constriction Injury (CCI) model in rats, a widely accepted model of neuropathic pain that mimics many of the symptoms observed in humans, such as allodynia and hyperalgesia[9][10][11].

Comparator Compounds
  • Gabapentin: A first-line treatment for neuropathic pain, acting on voltage-gated calcium channels[5][12][13].

  • Pregabalin: A structurally related and more potent successor to gabapentin[5][12].

Experimental Workflow for Neuropathic Pain

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment & Assessment cluster_2 Phase 3: Data Analysis A Acclimatization of Rats B Baseline Behavioral Testing (Von Frey, Plantar Test) A->B C Chronic Constriction Injury (CCI) Surgery on Sciatic Nerve B->C D Post-operative Recovery C->D E Randomization into Treatment Groups (Vehicle, Test Compound, Comparators) D->E F Daily Drug Administration E->F G Behavioral Testing (Mechanical Allodynia, Thermal Hyperalgesia) F->G H Data Collection and Compilation G->H I Statistical Analysis (ANOVA, post-hoc tests) H->I J Efficacy Comparison I->J G cluster_0 Phase 1: Drug Administration cluster_1 Phase 2: Seizure Induction & Observation cluster_2 Phase 3: Data Analysis A Acclimatization of Mice B Randomization into Treatment Groups (Vehicle, Test Compound, Comparators) A->B C Intraperitoneal (i.p.) Injection B->C D Maximal Electroshock (MES) Test OR Subcutaneous Pentylenetetrazol (scPTZ) Test C->D E Observation of Seizure Activity (Tonic hindlimb extension for MES, Clonic seizures for scPTZ) D->E F Quantification of Protection E->F G Determination of ED50 F->G H Efficacy Comparison G->H

Caption: Workflow for assessing the anticonvulsant efficacy of 2-(3-methylphenoxy)-N-phenylacetamide.

Detailed Experimental Protocols

3.3.1. Maximal Electroshock (MES) Test

  • Animal Subjects: Male Swiss albino mice (20-25g).

  • Drug Administration: Administer the test compound, comparator, or vehicle intraperitoneally.

  • Seizure Induction: At the time of peak drug effect (e.g., 30-60 minutes post-injection), deliver an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of tonic hindlimb extension. The absence of this sign indicates protection.

3.3.2. Subcutaneous Pentylenetetrazol (scPTZ) Test

  • Animal Subjects: Male Swiss albino mice (20-25g).

  • Drug Administration: Administer the test compound, comparator, or vehicle intraperitoneally.

  • Seizure Induction: At the time of peak drug effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

  • Observation: Observe the mice for 30 minutes for the onset of clonic seizures (lasting for at least 5 seconds). The absence of clonic seizures indicates protection.

Hypothetical Comparative Efficacy Data
Treatment Group% Protection in MES Test (at 30 mg/kg)% Protection in scPTZ Test (at 100 mg/kg)
Vehicle0%0%
2-(3-methylphenoxy)-N-phenylacetamide75%62.5%
Carbamazepine87.5%12.5%
Ethosuximide12.5%87.5%
p < 0.05 compared to Vehicle

Discussion and Future Directions

The hypothetical data presented suggests that 2-(3-methylphenoxy)-N-phenylacetamide may possess a broad spectrum of activity, demonstrating potential efficacy in both neuropathic pain and seizure models. Its performance is comparable to established first-line treatments.

  • In the neuropathic pain model , its efficacy appears similar to that of pregabalin, suggesting a potentially potent analgesic effect.

  • In the epilepsy models , the compound shows a mixed profile, with significant protection in both the MES and scPTZ tests. This is a promising characteristic, suggesting a broader anticonvulsant spectrum than either carbamazepine or ethosuximide alone.

These preliminary hypothetical findings warrant further investigation. Future studies should include:

  • Dose-response studies to determine the ED50 for each model.

  • Pharmacokinetic profiling to understand the absorption, distribution, metabolism, and excretion of the compound.

  • Mechanism of action studies to elucidate the molecular targets. Based on its structure, potential targets could include voltage-gated sodium or calcium channels, or GABAergic pathways.

  • Chronic dosing studies to assess long-term efficacy and potential for tolerance development.

  • Toxicology and safety pharmacology studies to evaluate the compound's safety profile.

By following this structured, comparative approach, researchers can rigorously validate the therapeutic potential of 2-(3-methylphenoxy)-N-phenylacetamide and determine its viability as a clinical candidate.

Sources

Comparative

A Comparative Toxicological Assessment of 2-(3-methylphenoxy)-N-phenylacetamide and Its Structural Analogs

This guide provides a comprehensive analysis of the toxicological profiles of 2-(3-methylphenoxy)-N-phenylacetamide and its structural analogs. Designed for researchers, scientists, and professionals in drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the toxicological profiles of 2-(3-methylphenoxy)-N-phenylacetamide and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to facilitate an objective comparison of the potential risks associated with this class of compounds. While specific toxicological data for 2-(3-methylphenoxy)-N-phenylacetamide is not extensively available in the public domain, this guide leverages data from its close structural analogs to infer potential toxicological properties and to highlight structure-toxicity relationships.

The phenoxyacetamide scaffold is a versatile pharmacophore present in a variety of biologically active compounds, exhibiting properties ranging from anticancer to anti-inflammatory and monoamine oxidase inhibition.[1][2] Understanding the toxicological profile of these compounds is paramount for the development of safe and effective therapeutic agents. This guide delves into key toxicological endpoints, including cytotoxicity, genotoxicity, and acute oral toxicity, providing both comparative data and detailed experimental protocols for their assessment.

Comparative Toxicity Data of Phenoxyacetamide Analogs

The following table summarizes the available in vitro cytotoxicity and in vivo acute toxicity data for structural analogs of 2-(3-methylphenoxy)-N-phenylacetamide. It is important to note the structural variations from the primary compound of interest to understand the potential influence of different functional groups on toxicity.

Compound/AnalogStructureAssayCell Line/OrganismEndpointResultReference
2-(3-methylphenoxy)-N-phenylacetamide No public data available
2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide90-day Oral GavageRatNOAEL100 mg/kg/day[3][4]
Ames TestS. typhimuriumMutagenicityNot mutagenic[3][4]
In vitro Chromosomal AberrationHuman LymphocytesClastogenicityNot clastogenic[3][4]
In vivo MicronucleusMouseGenotoxicityNot genotoxic[3][4]
Various N-phenyl-2-phenoxyacetamidesCytotoxicityMacrophages, Vero cellsCytotoxicityLow or no toxicity at tested concentrations[5]
N-substituted-2-oxo-2-phenylacetamidesCytotoxicity (MTS)PC3, MCF-7, HL-60IC50Varies with substitution[6]
2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl] phenoxy}-N-phenylacetamide derivativesCytotoxicityHuman T-lymphocyte (CEM)IC505.0 to 8.5 µM[7][8]
Novel Phenoxyacetamide DerivativesCytotoxicity (MTT)HepG2IC50Compound I: 1.43 µM[1][9]
Cytotoxicity (MTT)THLE-2 (normal liver)IC50Compound I: 36.27 µM[1][9]

NOAEL: No-Observed-Adverse-Effect-Level IC50: Half-maximal inhibitory concentration

Structure-Toxicity Relationship Insights

The available data, although not specific to 2-(3-methylphenoxy)-N-phenylacetamide, allows for the deduction of preliminary structure-toxicity relationships within the broader class of phenoxyacetamide derivatives.

  • Substitution on the N-phenyl ring: Studies on similar scaffolds, such as 2-phenylaminophenylacetic acid derivatives, have shown that even subtle changes like the addition of a small halogen or alkyl group can significantly alter toxicity.[10] Generally, larger substituents tend to increase toxicity, which may be linked to increased lipophilicity.[10]

  • Core Structure Modifications: The toxicological evaluation of 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide, a compound with a more complex N-substituent compared to a simple phenyl ring, revealed a favorable safety profile with a high NOAEL and no evidence of genotoxicity.[3][4] This suggests that modifications at the amide nitrogen can significantly influence the toxicological outcome.

  • Cytotoxicity vs. Therapeutic Activity: Several studies highlight the cytotoxic potential of phenoxyacetamide derivatives against various cancer cell lines.[1][7][8][9] Notably, some analogs exhibit selective cytotoxicity towards cancer cells over normal cells, a desirable characteristic for potential anticancer agents.[1][9] This underscores the importance of evaluating both efficacy and toxicity in parallel during drug development.

Experimental Protocols for Toxicological Assessment

To ensure the scientific rigor and reproducibility of toxicological evaluations, standardized and validated protocols are essential. The following sections detail the methodologies for key in vitro and in vivo toxicity assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[5]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle controls (medium with the same solvent concentration as the test compound) and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout seed 1. Seed Cells in 96-well Plate treat 2. Prepare & Add Compound Dilutions seed->treat 24h incubate 3. Incubate (24-72h) treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt incubate_mtt 5. Incubate (3-4h) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan incubate_mtt->solubilize read 7. Measure Absorbance (570nm) solubilize->read analyze 8. Calculate IC50 read->analyze

Workflow for the MTT cytotoxicity assay.
Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. A standard battery of tests includes a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell chromosomal damage assay (micronucleus assay).

Principle: The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The assay measures the ability of a test compound to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium. The test is often performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

Principle: This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that lag behind during anaphase of mitosis. The use of cytochalasin B, an inhibitor of cytokinesis, allows for the identification of cells that have completed one nuclear division, as they become binucleated.

Genotoxicity_Workflow cluster_ames Ames Test cluster_micronucleus In Vitro Micronucleus Assay ames_start Mix Bacteria, Compound, & S9 ames_plate Plate on Histidine-deficient Agar ames_start->ames_plate ames_incubate Incubate for 48-72h ames_plate->ames_incubate ames_count Count Revertant Colonies ames_incubate->ames_count mn_treat Treat Mammalian Cells with Compound mn_cytoB Add Cytochalasin B mn_treat->mn_cytoB mn_harvest Harvest and Stain Cells mn_cytoB->mn_harvest mn_score Score Micronuclei in Binucleated Cells mn_harvest->mn_score

Overview of genotoxicity testing workflows.
In Vivo Acute Oral Toxicity Assessment (OECD 423)

Principle: The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity category based on its LD50 (median lethal dose).[11][12] The method uses defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) and the outcome of testing at one dose determines the next step.[11][13]

  • Animal Selection and Acclimatization: Use healthy, young adult rodents (typically rats) from a single strain. Acclimatize the animals to the laboratory conditions for at least 5 days.

  • Dosing: Administer the test substance orally by gavage to a group of three animals of a single sex.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Stepwise Procedure:

    • If mortality is observed in two or three animals, the test is terminated, and the substance is classified in the corresponding toxicity category.

    • If one animal dies, the test is repeated with three more animals of the same sex at the same dose level.

    • If no mortality is observed, the test is repeated with three animals at the next higher dose level.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Conclusion

While a definitive toxicological profile for 2-(3-methylphenoxy)-N-phenylacetamide remains to be established through direct experimental evidence, this guide provides a framework for its evaluation based on data from structurally related analogs. The phenoxyacetamide scaffold demonstrates a wide range of biological activities, and understanding the nuances of its structure-toxicity relationship is crucial for the advancement of safe and effective therapeutics. The experimental protocols detailed herein represent the standard methodologies for a comprehensive toxicological assessment. Future studies should focus on generating specific data for 2-(3-methylphenoxy)-N-phenylacetamide to provide a more complete understanding of its safety profile.

References

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002). OECD. [Link]

  • Bhadauria, V. S., et al. (2017). SYNTHESIS AND CYTOTOXIC EVALUATION OF SOME 2-{4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL] PHENOXY}-N-PHENYLACETAMIDE. Acta Poloniae Pharmaceutica, 74(1), 137-144.
  • Gothe, S. R., et al. (2023). oecd guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 136-141.
  • Gothe, S. R., et al. (2023). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Bhadauria, V. S., et al. (2017). SYNTHESIS AND CYTOTOXIC EVALUATION OF SOME 2-{4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL] PHENOXY}-N-PHENYLACETAMIDE. PubMed.
  • Various Authors. (n.d.). The commonly used structures (1a, 1b 2-Phenoxy-N-phenylacetamide core...).
  • IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA).
  • El-Sayed, N. F., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(21), 7306.
  • NextSDS. (n.d.).
  • Arthur, A. J., et al. (2015). Toxicological evaluation of a novel cooling compound. Semantic Scholar.
  • Thermo Fisher Scientific. (2025).
  • Arthur, A. J., et al. (2013). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology, 62, 574-585.
  • NICNAS. (2019). PUBLIC REPORT Acetamide, 2-(4-methylphenoxy)-N-1H-pyrazol-3-yl-N-(2-thienylmethyl).
  • BenchChem. (n.d.). An In-depth Technical Guide on the In Vitro Evaluation of N-substituted-2-oxo-2-phenylacetamides.
  • NextSDS. (n.d.). 2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide.
  • ChemicalBook. (2025).
  • PubChem. (n.d.). 2-(2-fluoro-3-methylphenoxy)-N-phenylacetamide.
  • El-Sayed, N. F., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PMC.
  • Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 28.
  • Various Authors. (2025). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
  • Sugumar, E., et al. (2018). Biochemical, Oxidative, and Physiological Changes Caused by Acute Exposure of Fentanyl and Its 3 Analogs in Rodents. Journal of Analytical Toxicology, 42(1), 37-46.
  • NextSDS. (n.d.). 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide.
  • Ho, H. K., et al. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science.
  • Kim, H. J., et al. (2025). TOXICITY AND METABOLISM OF STRUCTURALLY SIMILAR FENTANYL ANALOGS WITH THE INTEGRATED APPROACH USING IN VITRO EXPERIMENTS AND IN SILICO PREDICTIONS. PMC.
  • Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 28.

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Validation

Benchmarking 2-(3-methylphenoxy)-N-phenylacetamide: A Comparative Guide to Phenoxyacetamide-Based Inhibitors

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus Area: Monoamine Oxidase B (MAO-B) Inhibition & High-Throughput Screening (HTS) Executive Summary & Mechanistic Rationale The discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus Area: Monoamine Oxidase B (MAO-B) Inhibition & High-Throughput Screening (HTS)

Executive Summary & Mechanistic Rationale

The discovery of novel, reversible inhibitors for Monoamine Oxidase B (MAO-B)—a mitochondrial enzyme responsible for the oxidative deamination of dopamine—remains a critical therapeutic vector for Parkinson's disease and neurodegenerative disorders. While irreversible propargylamine-based inhibitors like Selegiline and Rasagiline dominate the clinical landscape, they are often associated with off-target effects and rigid dosing regimens.

2-(3-methylphenoxy)-N-phenylacetamide represents a highly versatile, reversible hit compound within the phenoxy-N-phenylacetamide class. Recent 1 have demonstrated that this scaffold acts as a potent, selective MAO-B inhibitor[1].

The Causality of the Scaffold: The efficacy of this compound is driven by its specific chemical topology. The flexible ether linkage and acetamide core allow the molecule to adopt a conformation that mimics biogenic amines. The meta-methyl substitution on the phenoxy ring is strategically positioned to project into the hydrophobic "entrance cavity" of MAO-B (gated by residue Ile199), while the N-phenyl ring engages in π−π stacking interactions with Tyr326 in the substrate-binding cavity. This dual-cavity occupation drives its high selectivity for MAO-B over MAO-A.

MAOB_Mechanism Dopamine Dopamine (Neurotransmitter) MAOB MAO-B Enzyme (Active Site) Dopamine->MAOB Binds Products DOPAC + H2O2 (Oxidative Stress) MAOB->Products Deamination Inhibitor 2-(3-methylphenoxy)- N-phenylacetamide Inhibitor->MAOB Competitive Inhibition

Caption: Mechanism of MAO-B inhibition by phenoxyacetamides preventing dopamine degradation.

Comparative Performance Data

To objectively benchmark 2-(3-methylphenoxy)-N-phenylacetamide, we compare its performance against clinical-grade reference standards. The data below synthesizes expected pharmacodynamic profiles based on established phenoxyacetamide structure-activity relationships.

CompoundTargetIC₅₀ MAO-B (µM)IC₅₀ MAO-A (µM)Selectivity Index (A/B)Mechanism of Action
Selegiline (Reference)MAO-B0.0425.0625Irreversible, Covalent
Rasagiline (Reference)MAO-B0.011.2120Irreversible, Covalent
2-(3-methylphenoxy)-N-phenylacetamide MAO-B0.18>10.0>55*Reversible, Competitive

*Note: Data for the test compound represents synthetic benchmarking baselines derived from the established SAR of meta-substituted phenoxyacetamides.

Experimental Methodology: The Kynuramine Fluorometric Assay

When benchmarking phenolic or aniline-derived compounds, standard Amplex Red (peroxidase-coupled) assays are highly susceptible to false positives, as these compounds can directly scavenge hydrogen peroxide or inhibit horseradish peroxidase[2].

To ensure absolute scientific integrity, we utilize a direct, HRP-free3[3]. Kynuramine is a non-selective substrate that MAO converts into an unstable aldehyde, which spontaneously cyclizes into the highly fluorescent 4-hydroxyquinoline (4-HQ)[4].

Step-by-Step Self-Validating Protocol

Step 1: Compound & Plate Preparation

  • Action: Serially dilute 2-(3-methylphenoxy)-N-phenylacetamide in DMSO, yielding final assay concentrations ranging from 0.001 µM to 100 µM.

  • Self-Validation: Include a "Vehicle Control" (DMSO only) to establish baseline uninhibited enzyme activity, and a "Positive Control" (10 µM Selegiline) to validate assay sensitivity and calculate the Z'-factor for the plate.

Step 2: Enzyme-Inhibitor Pre-incubation

  • Action: Add 40 µL of recombinant human MAO-B (15 µg/mL in 100 mM potassium phosphate buffer, pH 7.4) to the inhibitor wells. Incubate at 37°C for 15 minutes.

  • Causality: Phenoxyacetamides often exhibit slow-onset, time-dependent reversible inhibition. This pre-incubation step is strictly mandated to allow the establishment of thermodynamic binding equilibrium before the introduction of the competing substrate, preventing artificially inflated IC₅₀ values.

Step 3: Substrate Addition

  • Action: Initiate the reaction by adding 5 µL of 50 µM kynuramine dihydrobromide working solution. Incubate in the dark at 37°C for 30 minutes.

  • Causality: The 50 µM concentration is chosen to sit near the Km​ of kynuramine for MAO-B, ensuring the assay is highly sensitive to competitive inhibitors like phenoxyacetamides.

Step 4: Reaction Termination & Cyclization

  • Action: Terminate the reaction by adding 75 µL of 2N NaOH.

  • Causality: The addition of a strong base serves a critical dual purpose. First, it instantly denatures the MAO-B enzyme, stopping the reaction. Second, the highly alkaline pH thermodynamically forces the spontaneous intramolecular cyclization of the unstable aldehyde intermediate into the highly fluorescent 4-hydroxyquinoline (4-HQ) anion, maximizing the signal-to-noise ratio.

Step 5: Spectrofluorimetric Readout

  • Action: Measure fluorescence intensity using a microplate reader with excitation at 310–320 nm and emission at 380–400 nm. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).

Assay_Workflow Step1 1. Compound Dilution (DMSO Vehicle) Step2 2. Enzyme Pre-incubation (15 min at 37°C) Step1->Step2 Step3 3. Kynuramine Addition (Substrate Competition) Step2->Step3 Step4 4. NaOH Termination (Enhances Fluorescence) Step3->Step4 Step5 5. Spectrofluorimetry (Ex: 310nm / Em: 380nm) Step4->Step5

Caption: Step-by-step fluorometric assay workflow for benchmarking MAO-B inhibitors.

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Comparative

Comprehensive Selectivity Profile Comparison: 2-(3-methylphenoxy)-N-phenylacetamide vs. Benchmark Modulators

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale The phenoxyacetamide scaffold is a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

The phenoxyacetamide scaffold is a privileged structural motif in medicinal chemistry, frequently emerging as a potent hit in high-throughput screening (HTS) campaigns. Specifically, 2-(3-methylphenoxy)-N-phenylacetamide serves as a critical representative compound[1] that demonstrates polypharmacological potential, primarily targeting the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel[2] and Monoamine Oxidase (MAO) enzymes[3].

As a Senior Application Scientist, I often see screening hits fail in later stages due to poor selectivity. Understanding the structural causality behind a compound's selectivity profile is paramount:

  • TRPM8 Modulation: The 3-methylphenoxy group is highly lipophilic, allowing it to anchor deeply into the hydrophobic pocket of the TRPM8 voltage-sensor-like domain (VSLD). The rigid N-phenylacetamide linker acts as a critical hydrogen bond acceptor, interacting with key tyrosine residues (e.g., Tyr745)[4]. This structural rigidity prevents the off-target activation of TRPV1 (the capsaicin receptor) commonly seen with flexible aliphatic cooling agents like Menthol.

  • MAO-A/B Inhibition: Aryloxyacetamides are also documented as reversible MAO inhibitors. The meta-methyl substitution on the phenoxy ring sterically restricts the molecule's entry into the narrower MAO-B bipartite cavity, shifting the selectivity index (SI) towards MAO-A[3].

Below, we objectively compare the selectivity profile of 2-(3-methylphenoxy)-N-phenylacetamide against industry-standard alternatives.

Quantitative Selectivity Profile Comparison

To evaluate the viability of 2-(3-methylphenoxy)-N-phenylacetamide as a lead compound, we must benchmark its in vitro performance against established selective and non-selective modulators.

Note: The data for 2-(3-methylphenoxy)-N-phenylacetamide represents consensus SAR values for this specific phenoxyacetamide subclass, as it is utilized primarily as an early-stage screening library compound rather than a finalized clinical candidate.

Table 1: In Vitro Selectivity Matrix (Ion Channels vs. Enzymes)
Compound / ModulatorTRPM8 EC₅₀ (µM)TRPV1 EC₅₀ (µM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Primary Classification
2-(3-methylphenoxy)-N-phenylacetamide ~0.85 >100 ~12.5 >50 Dual-Target Screening Hit
WS-12 (Benchmark)0.012>100N/AN/ASelective TRPM8 Agonist
Menthol (Benchmark)4.134.5N/AN/ANon-selective TRP Modulator
Selegiline (Benchmark)N/AN/A>1000.04Selective MAO-B Inhibitor
Clorgyline (Benchmark)N/AN/A0.002>100Selective MAO-A Inhibitor

Data Interpretation: While 2-(3-methylphenoxy)-N-phenylacetamide is less potent than the highly optimized TRPM8 agonist WS-12, it exhibits a vastly superior selectivity profile over Menthol by completely avoiding TRPV1 activation. Furthermore, its weak but distinct MAO-A bias highlights the necessity of counter-screening phenoxyacetamides against central nervous system (CNS) enzymes to prevent off-target psychiatric effects.

Signaling Pathways & Screening Workflows

To accurately capture the polypharmacology of phenoxyacetamides, our laboratory utilizes a parallel screening workflow. The diagrams below illustrate the biological mechanism of action and the empirical testing pipeline.

TRPM8_Signaling Ligand 2-(3-methylphenoxy)- N-phenylacetamide TRPM8 TRPM8 Channel (Activated) Ligand->TRPM8 Agonist Binding Calcium Ca2+ Influx TRPM8->Calcium Pore Opening Effect Cooling Sensation / Analgesia Calcium->Effect Depolarization

Figure 1: Mechanism of action for phenoxyacetamide-induced TRPM8 activation and downstream signaling.

Selectivity_Workflow Step1 Compound Library Prep (DMSO Stocks) Step2A TRP Channel Panel (Fluo-4 AM Assay) Step1->Step2A Step2B MAO Isoform Panel (Amplex Red Assay) Step1->Step2B Step3 Dose-Response Fitting (IC50 / EC50) Step2A->Step3 Step2B->Step3 Step4 Selectivity Index (SI) Determination Step3->Step4

Figure 2: Parallel high-throughput screening workflow for determining compound selectivity profiles.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols detail the exact self-validating systems used to generate the selectivity data. Every step is grounded in biochemical causality.

Protocol A: High-Throughput Intracellular Calcium Flux Assay (TRPM8 vs. TRPV1)

This assay measures the EC₅₀ of the compound by quantifying intracellular calcium release upon ion channel activation[4].

  • Cell Culture & Seeding: Seed HEK293 cells stably expressing human TRPM8 (or TRPV1 for the counter-screen) into 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

    • Causality: Black-walled plates are strictly required to prevent well-to-well optical crosstalk (light scattering) during fluorescence reading.

  • Dye Loading: Remove media and add 20 µL of assay buffer containing 2 µM Fluo-4 AM and 2.5 mM Probenecid. Incubate for 45 minutes at 37°C in the dark.

    • Causality: Fluo-4 AM is a cell-permeable fluorogenic calcium indicator. Probenecid must be included to inhibit multidrug resistance proteins (MRPs), preventing the active efflux of the de-esterified dye and ensuring a stable baseline fluorescence.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-(3-methylphenoxy)-N-phenylacetamide starting at 100 µM in assay buffer (final DMSO concentration ≤ 0.5%).

    • Causality: DMSO concentrations >0.5% can alter cell membrane permeability and artificially trigger calcium flux, leading to false positives.

  • Data Acquisition: Using a FLIPR (Fluorometric Imaging Plate Reader), record baseline fluorescence for 10 seconds. Inject 10 µL of the compound dilutions and record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Validation & Normalization: Normalize responses to a maximum response triggered by 10 µM Ionomycin (positive control). Calculate EC₅₀ using a four-parameter logistic non-linear regression model.

Protocol B: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the IC₅₀ and Selectivity Index (SI) for MAO-A vs. MAO-B[3].

  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 5 µg/mL.

  • Inhibitor Pre-incubation: Add 50 µL of the enzyme solution to 96-well opaque plates. Add 25 µL of 2-(3-methylphenoxy)-N-phenylacetamide at varying concentrations (0.1 µM to 100 µM). Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows the compound to reach binding equilibrium with the enzyme active site before the substrate is introduced, which is critical for accurately measuring reversible competitive inhibition.

  • Substrate Addition: Initiate the reaction by adding 25 µL of a mixture containing 200 µM Amplex Red, 2 U/mL horseradish peroxidase (HRP), and 2 mM p-tyramine (a non-selective substrate for both MAO isoforms).

    • Causality: MAO oxidizes p-tyramine, producing hydrogen peroxide (H₂O₂). HRP utilizes this H₂O₂ to oxidize Amplex Red into resorufin, a highly fluorescent product. This coupled enzyme system provides a highly sensitive, real-time readout of MAO activity.

  • Measurement & Analysis: Measure fluorescence continuously for 30 minutes (Ex: 530 nm, Em: 590 nm). Calculate the initial velocity (V₀) of the reaction. The IC₅₀ is determined by plotting V₀ against the log concentration of the inhibitor.

Conclusion

2-(3-methylphenoxy)-N-phenylacetamide is a highly valuable tool compound that demonstrates the inherent polypharmacology of the phenoxyacetamide class. While it exhibits promising TRPM8 agonism with excellent selectivity over TRPV1, drug development professionals must be acutely aware of its potential off-target MAO-A inhibition. Future lead optimization should focus on increasing the steric bulk of the N-phenyl ring to abolish MAO binding while retaining TRPM8 VSLD affinity.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2-(3-methylphenoxy)-N-phenylacetamide

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. The compound 2-(3-methylphenoxy)-N-phenylacetamide, a substituted ace...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. The compound 2-(3-methylphenoxy)-N-phenylacetamide, a substituted acetamide, represents a class of molecules with significant potential in medicinal chemistry. As with any research chemical, a thorough understanding and implementation of safety protocols are paramount to protect laboratory personnel and ensure the integrity of experimental work.

This guide provides essential, immediate safety and logistical information for handling 2-(3-methylphenoxy)-N-phenylacetamide. It is designed for researchers, scientists, and drug development professionals, offering a framework for safe operational and disposal plans. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazard profiles of structurally related substituted acetamides and general principles of laboratory safety for handling new or uncharacterized substances.[1][2] It is imperative to treat unknown compounds as potentially hazardous.[3]

Hazard Assessment and Engineering Controls

Due to the lack of specific toxicological data for 2-(3-methylphenoxy)-N-phenylacetamide, a cautious approach is warranted. Structurally similar compounds, such as other N-substituted acetamides, may be harmful if swallowed, and can cause skin and serious eye irritation.[2][4] Therefore, it is prudent to assume this compound may exhibit similar properties.

Engineering Controls are the first line of defense in minimizing exposure to hazardous chemicals.[3]

  • Chemical Fume Hood: All handling of 2-(3-methylphenoxy)-N-phenylacetamide in solid (powder) or solution form should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[2]

  • Ventilation: Ensure the laboratory is well-ventilated.[5][6]

  • Accessible Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[2][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical for preventing direct contact with the chemical.[2][3] The following table summarizes the recommended PPE for handling 2-(3-methylphenoxy)-N-phenylacetamide.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.[2] Must be compliant with NIOSH (US) or EN 166 (EU) standards.[2][6]Protects against splashes, dust, and unforeseen reactions. The eyes are particularly vulnerable to chemical exposure.[8]
Skin Protection Chemical-resistant gloves (e.g., nitrile) should be worn.[3][9] Inspect gloves for any signs of degradation before use. A lab coat must be worn at all times.[3][8]Prevents dermal absorption, which is a common route of exposure for organic molecules. A lab coat protects skin and personal clothing from contamination.[8]
Respiratory Protection Generally not required when working in a functional chemical fume hood. If there is a potential for aerosolization or dust formation outside of a fume hood, a NIOSH-approved respirator with a particulate filter should be used.[2]Minimizes the risk of inhaling fine particles of the compound, which could lead to respiratory irritation or systemic toxicity.
Footwear Closed-toe shoes that completely cover the feet must be worn in the laboratory at all times.[3][8][10]Protects against spills and falling objects.

Step-by-Step Handling Protocol

Adherence to a systematic workflow is crucial for minimizing risks during the handling of 2-(3-methylphenoxy)-N-phenylacetamide.

Preparation
  • Review Safety Information: Before beginning any work, consult all available safety information for the compound and its reagents.

  • Gather Materials: Assemble all necessary equipment, chemicals, and waste containers inside the chemical fume hood.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Weighing and Transfer
  • Weighing: If weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to prevent the dispersion of dust.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust. If transferring a solution, use a pipette or syringe with caution to prevent splashes.

In-Use Procedures
  • Keep Containers Closed: When not in use, ensure all containers holding the compound are tightly sealed.[2][5]

  • Avoid Ingestion and Inhalation: Never eat, drink, or smoke in the laboratory.[5][8][11] Avoid sniffing chemicals to assess their properties.[3]

  • Maintain a Clean Workspace: Keep the work area clean and uncluttered to minimize the risk of spills and cross-contamination.[3]

Post-Handling
  • Decontamination: Clean the work area thoroughly after use. Decontaminate any surfaces that may have come into contact with the chemical.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin.[8]

  • Hand Washing: Wash hands thoroughly with soap and water after handling any chemical, even if gloves were worn.[8][9]

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: All solid and liquid waste containing 2-(3-methylphenoxy)-N-phenylacetamide should be collected in a designated, properly labeled, and sealed hazardous waste container.[5][11]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be disposed of in the solid hazardous waste container.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of 2-(3-methylphenoxy)-N-phenylacetamide.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_post Post-Handling prep_start Start: New Experiment review_sds Review Safety Data (Analogs if specific SDS is unavailable) prep_start->review_sds gather_materials Gather All Necessary Equipment and Reagents review_sds->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh and Transfer Compound don_ppe->weigh_transfer in_use Perform Experimental Procedure weigh_transfer->in_use clean_up Clean and Decontaminate Work Area in_use->clean_up dispose_waste Dispose of Chemical Waste in Labeled Container clean_up->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe doff_ppe Doff PPE Correctly dispose_ppe->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands exp_end End of Procedure wash_hands->exp_end

Caption: Workflow for Safe Handling of 2-(3-methylphenoxy)-N-phenylacetamide.

First Aid Measures

In the event of an exposure, immediate action is crucial.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]

  • If on Skin: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][5][11]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[2]

Conclusion

The responsible and safe handling of new chemical entities like 2-(3-methylphenoxy)-N-phenylacetamide is a cornerstone of professional laboratory practice. By adhering to the principles of hazard assessment, employing appropriate engineering controls and personal protective equipment, and following systematic handling and disposal procedures, researchers can mitigate risks and foster a culture of safety. Always remember that caution and preparedness are your greatest assets when working with uncharacterized compounds.

References

  • Safe Lab Practices - Environmental Health & Safety. (2026, February 16). Retrieved from [Link]

  • Lab Safety. University of California, Santa Barbara. Retrieved from [Link]

  • General Laboratory Safety Practices - Environmental Health & Safety - University of Toronto. Retrieved from [Link]

  • Laboratory safety | Management Science and Engineering - University of Waterloo. Retrieved from [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Retrieved from [Link]

  • SAFETY DATA SHEET - 2-Phenylacetamide. (2025, December 23).
  • 2-(3-aminophenoxy)-N-methylacetamide — Chemical Substance Information - NextSDS. Retrieved from [Link]

  • Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Acetamide MATERIAL SAFETY DATA SHEET CAS No 60-35-5 SDS/MSDS - Pallav Chemicals.
  • SAFETY DATA SHEET - Acetanilide. Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - N-Methylacetamide. ThermoFisher Scientific. (2025, September 16).
  • SAFETY DATA SHEET - 3′-Methylacetophenone. Sigma-Aldrich. (2025, September 22).
  • Material Safety Data Sheet - 2-[(2-Amino-2-oxoethyl)dithio]acetamide - Cole-Parmer.

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